molecular formula C19H16F6N2O4 B4297924 METHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE

METHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE

Cat. No.: B4297924
M. Wt: 450.3 g/mol
InChI Key: OAIMOSVXBHNNOH-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-N-(phenylacetyl)-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups. These fluorinated groups are known for their significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl ketones as intermediates . The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-N-(phenylacetyl)-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl and trifluoromethoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 3,3,3-trifluoro-N-(phenylacetyl)-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-trifluoro-N-(phenylacetyl)-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is unique due to the combination of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-[(2-phenylacetyl)amino]-2-[4-(trifluoromethoxy)anilino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F6N2O4/c1-30-16(29)17(18(20,21)22,27-15(28)11-12-5-3-2-4-6-12)26-13-7-9-14(10-8-13)31-19(23,24)25/h2-10,26H,11H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIMOSVXBHNNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)F)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Reactant of Route 3
METHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Reactant of Route 4
Reactant of Route 4
METHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Reactant of Route 6
Reactant of Route 6
METHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE

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